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Compound of Interest

Compound Name: (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester

Cat. No.: B152164 Get Quote

Introduction: The Strategic Value of a Constrained Scaffold
In the landscape of medicinal chemistry, the piperazine-2-carboxylic acid scaffold has emerged as a "privileged structure"—a molecular framework tha

versatile but also consistently found in a wide array of biologically active compounds.[1][2] Its prevalence is not coincidental; the scaffold's inherent st

chemical properties offer a unique combination of rigidity, chirality, and diverse functionalization points that medicinal chemists can strategically explo

provides an in-depth analysis of the core features of this scaffold, from its fundamental conformational behavior to its synthesis and application in mod

development, intended for researchers and scientists in the pharmaceutical and biotechnology sectors.

The scaffold is a six-membered heterocyclic ring containing two nitrogen atoms, with a carboxylic acid group at the C2 position. This arrangement imp

center, making enantiomerically pure forms like (S)-Piperazine-2-Carboxylic Acid highly valuable starting materials for creating stereospecific active p

ingredients (APIs).[4] The presence of two distinct nitrogen atoms (N1 and N4) and a carboxylic acid group provides three points for chemical modific

for the systematic exploration of chemical space to optimize pharmacodynamic and pharmacokinetic properties.[3] This scaffold is a cornerstone in th

therapeutics for central nervous system (CNS) disorders, infectious diseases, and metabolic syndromes.[4][5]

Core Structural and Conformational Features
The utility of the piperazine-2-carboxylic acid scaffold is fundamentally rooted in its conformational rigidity. Unlike flexible aliphatic chains, the piperazi

structure is significantly more constrained, which has profound implications for drug design.

Conformational Preferences
The piperazine ring predominantly adopts a thermodynamically stable chair conformation to minimize torsional and steric strain.[6][7] In this conforma

on the ring atoms can occupy either axial or equatorial positions. The position of the carboxylic acid at C2, and any subsequent modifications at the N

positions, dictates the conformational equilibrium. This constrained geometry is particularly valuable for mimicking peptide turn structures, a common 

ligand interactions. By locking a portion of a molecule into a specific bioactive conformation, the entropic penalty of binding to a target receptor or enz

often leading to a significant increase in binding affinity and potency.

The diagram below illustrates the fundamental chair conformation of the piperazine ring, which is central to its function as a constrained scaffold.

Caption: Chair conformation of the piperazine-2-carboxylic acid ring.

Chirality and Stereochemical Integrity
The C2 position of the scaffold is a stereocenter. The use of a single enantiomer, such as (S)-piperazine-2-carboxylic acid, is critical in drug developm

target specificity and reduce the potential for off-target effects or toxicity associated with the undesired enantiomer.[4] Maintaining stereochemical inte

a synthetic sequence is a primary consideration, influencing the choice of reagents and reaction conditions.

Synthetic Strategies for Enantiopure Scaffolds
The demand for enantiomerically pure piperazine-2-carboxylic acid has driven the development of several robust synthetic strategies. The choice of a

often depends on the desired scale, cost-effectiveness, and the specific substitution patterns required for the final molecule.

Key Synthetic Approaches
Asymmetric Hydrogenation: This industrial-scale method involves the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative using a chi

complex as a catalyst. This approach directly establishes the chiral center with high enantioselectivity, avoiding the need for racemic resolution.[8]
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From Chiral Amino Acids: Natural and unnatural amino acids serve as excellent starting materials.[9] For instance, starting from L- or D-serine, a m

synthesis can yield the corresponding (S)- or (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, which can be further modified.[10]

Enzymatic Resolution: Biocatalytic methods, such as the use of enzymes like Alcalase, can be employed for the kinetic resolution of racemic pipera

carboxylic acid derivatives, providing access to the desired enantiomer.[11]

The following workflow diagram illustrates a generalized solid-phase synthesis approach, which is highly amenable to creating large libraries of comp

throughput screening.[3]
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Caption: Generalized solid-phase workflow for library synthesis.

Applications in Medicinal Chemistry
The piperazine-2-carboxylic acid scaffold is a versatile building block used to construct a wide range of therapeutic agents.[12] Its unique structure all

modifications that can enhance the efficacy, selectivity, and pharmacokinetic profiles of drug candidates.[12][13]

Case Studies and Therapeutic Areas
Therapeutic Target/Area Role of the Scaffold Example Compound Class Citation

HIV Protease Inhibitors

Forms a key part of the peptidomimetic

backbone, orienting functional groups to

interact with the enzyme's active site.

Indinavir contains a related piperazine

core.
[3][8]

Neurokinin (Substance P) Antagonists

Provides a rigid framework to mimic the

peptide ligand's conformation, leading to

potent receptor antagonism.

Substituted piperazine-2-carboxamides. [3]

Anti-Anxiety/Depressants
Serves as a central scaffold for molecules

targeting CNS receptors.
Various developmental pharmaceuticals. [12]

Anti-Alzheimer Agents
Used to develop multi-target-directed

ligands with anticholinesterase activity.

Novel piperazine-2-carboxylic acid

derivatives.
[14]

Anti-Inflammatory Agents

Acts as a core for synthesizing inhibitors

of enzymes like soluble epoxide

hydrolase (sEH).

Chromone-2-carboxamides. [15]

Detailed Experimental Protocol: Synthesis of N1,N4-di-Boc-(S)-piperazine-2-carbox
This protocol describes a common and crucial first step in utilizing the scaffold: the orthogonal protection of both nitrogen atoms, which enables selec

functionalization in subsequent steps. This method is adapted from established procedures.[16][17]

Objective: To prepare 1,4-Bis(tert-butoxycarbonyl)-(S)-piperazine-2-carboxylic acid from (S)-piperazine-2-carboxylic acid dihydrochloride.

Materials:

(S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq)

Methanol (MeOH)

Triethylamine (TEA) (3.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)

Water (H₂O)

1N Hydrochloric Acid (HCl)

Ethyl Acetate (EtOAc)

Magnesium Sulfate (MgSO₄)

Procedure:

Initial Slurry Preparation: A slurry of (S)-piperazine-2-carboxylic acid dihydrochloride (91.2 mmol, 1.0 eq) is prepared in 100 ml of methanol in a rou

equipped with a magnetic stirrer.[16]

Base Addition: Triethylamine (273 mmol, 3.0 eq) is added to the slurry to neutralize the dihydrochloride salt and deprotonate the amino groups.[16]

Boc Protection: A solution of di-tert-butyl dicarbonate (229 mmol, 2.5 eq) in 100 ml of methanol is added dropwise to the reaction mixture over 20 m

addition of Boc₂O is exothermic; maintaining a controlled addition rate is crucial to prevent side reactions. The Boc groups protect the nitrogens, re

unreactive for subsequent steps and increasing the compound's solubility in organic solvents.[16]

Reaction Monitoring: The mixture is stirred overnight at 50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

material is fully consumed.

Work-up and Extraction: The reaction mixture is evaporated to dryness under reduced pressure. The resulting residue is taken up in 250 ml of wate

the aqueous solution is carefully adjusted to 2 with 1N HCl. This step protonates the carboxylic acid, facilitating its extraction into an organic solven

phase is then extracted three times with 80 ml of ethyl acetate.[17]

Drying and Isolation: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduce

yield the crude product.

Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 1,4-di(tert-butyl) ester of (S)-piperaz

tricarboxylic acid as a solid.[17]

Conclusion and Future Outlook
The piperazine-2-carboxylic acid scaffold is a testament to the power of conformationally constrained building blocks in drug design. Its rigid, chiral fra

provides a reliable platform for constructing molecules with high affinity and specificity for a diverse range of biological targets. The continued develop

synthetic routes and a deeper understanding of its structure-activity relationships will ensure that this remarkable scaffold remains a valuable tool in th

chemist's arsenal for years to come. Future efforts will likely focus on incorporating this scaffold into more complex molecular architectures and explo

emerging therapeutic areas such as targeted protein degradation and covalent inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental 

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

compatibility check]
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